molecular formula C11H14FN5O3 B143718 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one CAS No. 131043-40-8

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one

Cat. No. B143718
CAS RN: 131043-40-8
M. Wt: 283.26 g/mol
InChI Key: HZYCFCXWLCRNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one, also known as ABT-888 or Veliparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play an important role in DNA repair and replication, and their inhibition has shown promising results in cancer treatment.

Mechanism of Action

PARP enzymes play a crucial role in DNA repair and replication, particularly in the repair of single-strand breaks. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.
Biochemical and Physiological Effects:
2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. It has also been shown to have a synergistic effect when used in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has several advantages for lab experiments, including its potent inhibition of PARP enzymes and its ability to enhance the efficacy of chemotherapy and radiotherapy. However, its use in lab experiments may be limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one. One area of interest is the development of biomarkers to predict response to 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one in cancer patients. Another area of interest is the investigation of 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one in combination with immunotherapy, which has shown promising results in preclinical studies. Additionally, there is ongoing research into the use of 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one in other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one involves several steps, starting with the reaction of 2-fluoro-4-hydroxycyclopent-2-enone with 2-amino-6-chloropurine to form 2-amino-6-chloro-9-(2-fluoro-4-hydroxycyclopent-2-en-1-yl)-6H-purin-6-one. This intermediate is then reacted with formaldehyde and sodium borohydride to give 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one.

Scientific Research Applications

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has been extensively studied for its potential as a cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes, leading to increased DNA damage and cell death in cancer cells. 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has also been studied in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, with promising results.

properties

CAS RN

131043-40-8

Product Name

2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one

Molecular Formula

C11H14FN5O3

Molecular Weight

283.26 g/mol

IUPAC Name

2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H14FN5O3/c12-7-4(2-18)6(19)1-5(7)17-3-14-8-9(17)15-11(13)16-10(8)20/h3-7,18-19H,1-2H2,(H3,13,15,16,20)

InChI Key

HZYCFCXWLCRNAY-UHFFFAOYSA-N

Isomeric SMILES

C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N

SMILES

C1C(C(C(C1O)CO)F)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N

synonyms

2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.